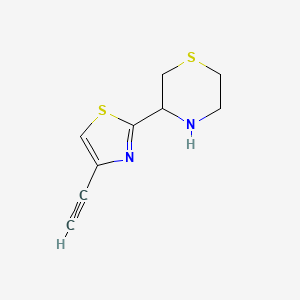
3-(4-Ethynylthiazol-2-yl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethynylthiazol-2-yl)thiomorpholine is a heterocyclic compound that features a thiazole ring fused with a thiomorpholine moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylthiazol-2-yl)thiomorpholine typically involves the reaction of 2-bromo-4-ethynylthiazole with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions
3-(4-Ethynylthiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The thiazole ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
3-(4-Ethynylthiazol-2-yl)thiomorpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
作用機序
The mechanism of action of 3-(4-Ethynylthiazol-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The ethynyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse biological activities .
特性
分子式 |
C9H10N2S2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC名 |
3-(4-ethynyl-1,3-thiazol-2-yl)thiomorpholine |
InChI |
InChI=1S/C9H10N2S2/c1-2-7-5-13-9(11-7)8-6-12-4-3-10-8/h1,5,8,10H,3-4,6H2 |
InChIキー |
NJFAMEOJVDVGAE-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CSC(=N1)C2CSCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



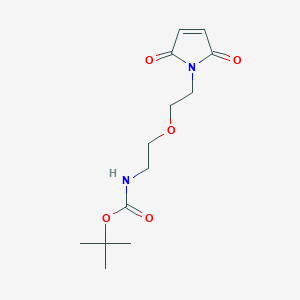
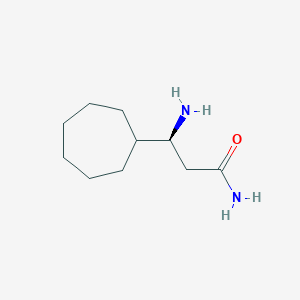
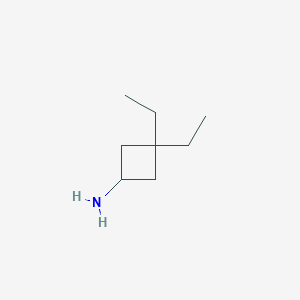

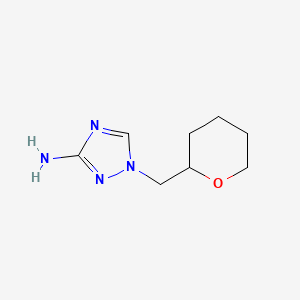
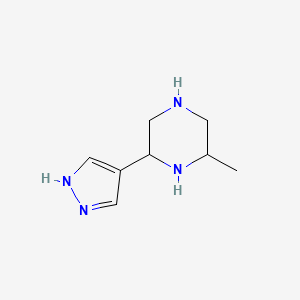
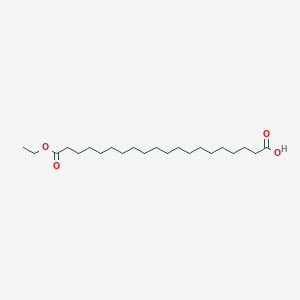
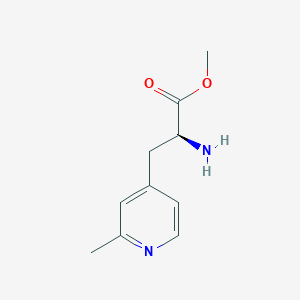
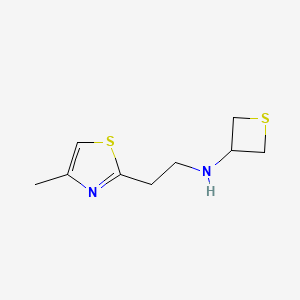
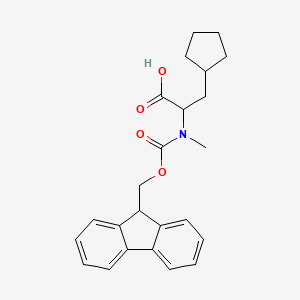
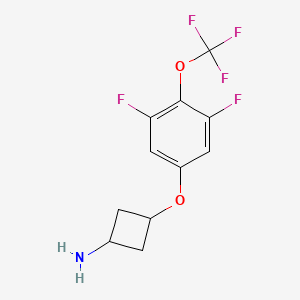
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)
